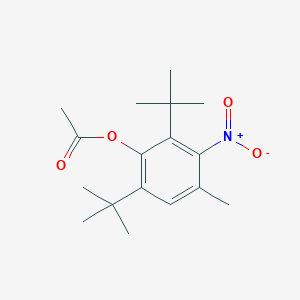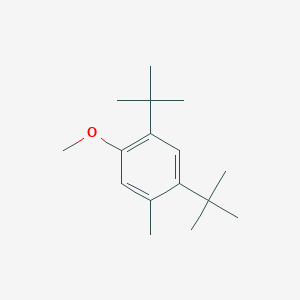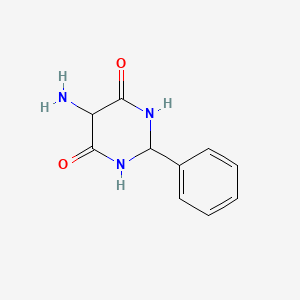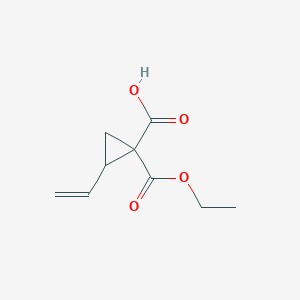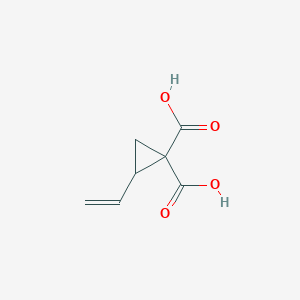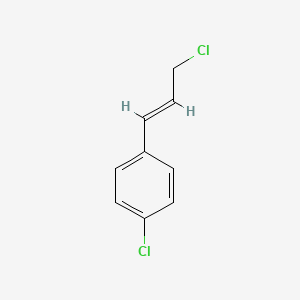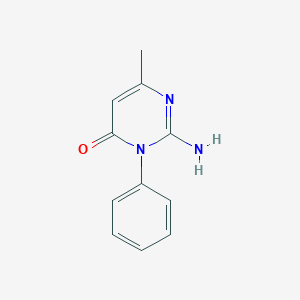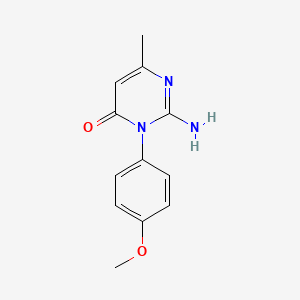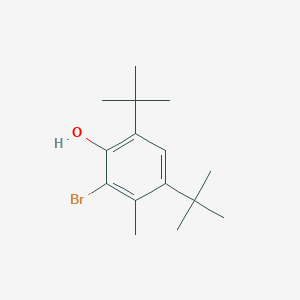
2-Bromo-4,6-ditert-butyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,6-ditert-butyl-3-methylphenol is an organic compound with the molecular formula C({14})H({21})BrO. It is a brominated phenol derivative characterized by the presence of bulky tert-butyl groups and a methyl group on the aromatic ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-ditert-butyl-3-methylphenol typically involves the bromination of 4,6-ditert-butyl-3-methylphenol. The reaction is carried out using bromine (Br(_2)) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalyst: Sometimes, a catalyst like iron(III) bromide (FeBr(_3)) is used to facilitate the bromination process.
Reaction Time: The reaction is usually completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Handling: Automated systems for precise measurement and mixing of reactants.
Temperature Control: Advanced temperature control systems to maintain optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)) or amines (NH(_2)R).
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
-
Oxidation Reactions:
- The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO(_4)).
-
Reduction Reactions:
- The compound can be reduced to remove the bromine atom, yielding 4,6-ditert-butyl-3-methylphenol.
Common Reagents and Conditions
Bromine (Br(_2)): for bromination.
Iron(III) bromide (FeBr(_3)): as a catalyst.
Potassium permanganate (KMnO(_4)): for oxidation.
Sodium borohydride (NaBH(_4)): for reduction.
Major Products
4,6-Ditert-butyl-3-methylphenol: (from reduction).
Various substituted phenols: (from nucleophilic substitution).
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Antioxidant Properties: Exhibits antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Medicine
Pharmaceutical Intermediates: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Stabilizers: Used in the production of stabilizers for polymers and plastics to enhance their durability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2-Bromo-4,6-ditert-butyl-3-methylphenol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Ditert-butyl-3-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, altering its steric and electronic properties.
2-Bromo-4,6-dimethylphenol: Similar structure but with methyl groups instead of tert-butyl groups, affecting its stability and reactivity.
Uniqueness
2-Bromo-4,6-ditert-butyl-3-methylphenol is unique due to the combination of its bulky tert-butyl groups and the bromine atom, which confer distinct chemical properties such as enhanced stability and specific reactivity patterns. This makes it particularly valuable in applications requiring robust and selective chemical behavior.
Eigenschaften
IUPAC Name |
2-bromo-4,6-ditert-butyl-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16/h8,17H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAWXJJVNOKGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
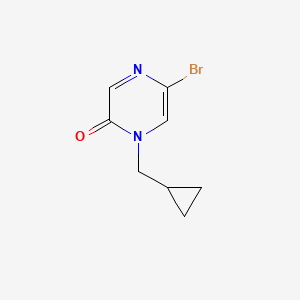
![4-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-2-carboxylic acid](/img/structure/B8038650.png)
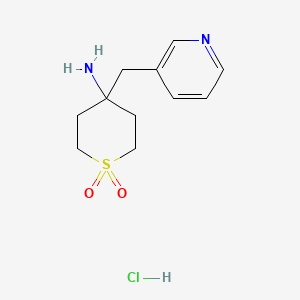
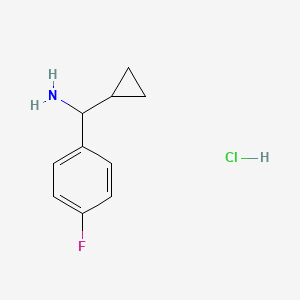
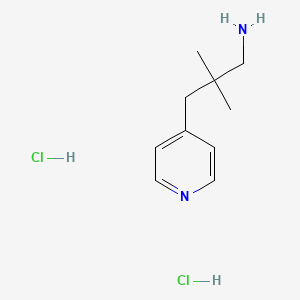
![Sodium 4-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8038693.png)
